

# Section 1: Core Compound Identification and Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Methyl(4-nitrophenyl)amino)ethanol

Cat. No.: B181412

[Get Quote](#)

## Introduction

**2-(Methyl(4-nitrophenyl)amino)ethanol**, also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline, is a functionalized aromatic amine of significant interest in synthetic organic chemistry. Its structure incorporates a nitroaromatic core, a tertiary amine, and a primary alcohol, making it a versatile building block for more complex molecular architectures. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the amino group and the aromatic system. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and essential safety protocols, tailored for professionals in chemical research and development.

## Chemical Identity and Physicochemical Properties

Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

Property	Value	Source(s)
CAS Number	18226-16-9	[1][2]
IUPAC Name	2-[methyl(4-nitrophenyl)amino]ethan-1-ol	[1]
Synonyms	N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline; Ethanol, 2-[methyl(4-nitrophenyl)amino]-	[1][2]
Molecular Formula	C9H12N2O3	[1]
Molecular Weight	196.20 g/mol	[1]

Note: Experimental properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically upon synthesis.

## Section 2: Synthesis and Mechanistic Rationale

The synthesis of **2-(Methyl(4-nitrophenyl)amino)ethanol** is most logically achieved through the N-alkylation of a suitable precursor. The primary route involves the reaction of N-methyl-4-nitroaniline with an electrophilic two-carbon unit that introduces the hydroxyethyl moiety.

### Primary Synthesis Pathway: N-Alkylation

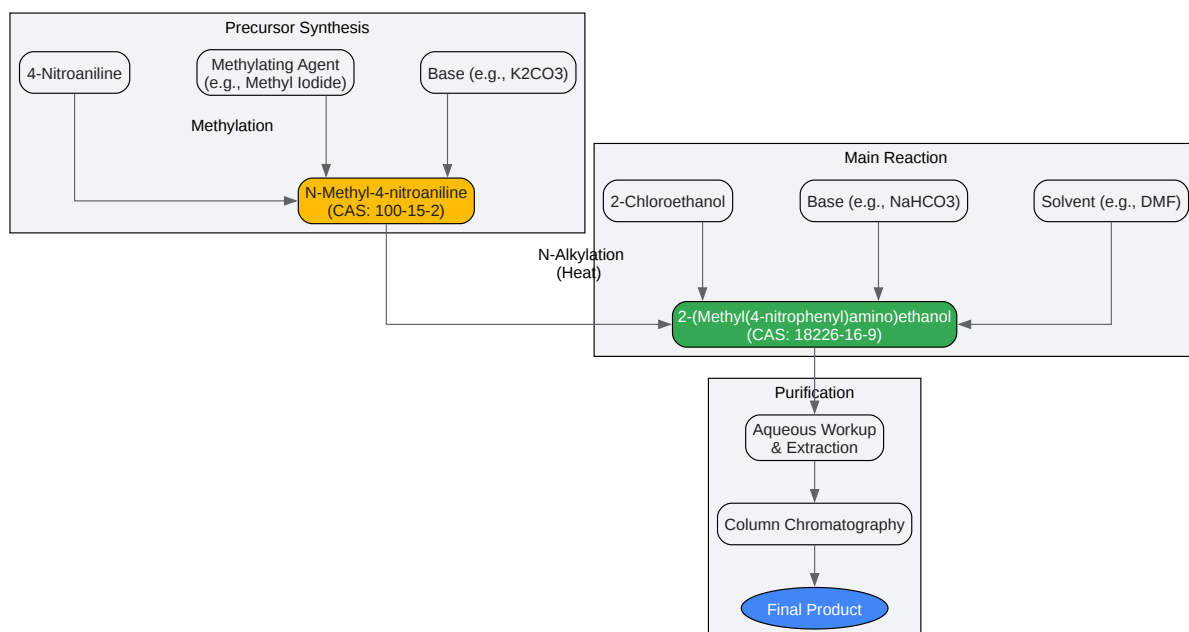
The core of this synthesis is a nucleophilic substitution reaction. The secondary amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking an electrophilic source of the hydroxyethyl group, such as 2-chloroethanol.

Causality of Reagent Selection:

- N-methyl-4-nitroaniline (Precursor):** This is the logical starting material as it already contains the required methylamino and nitrophenyl groups. It is commercially available and can be synthesized from inexpensive 4-nitroaniline.[3][4]
- 2-Chloroethanol (Alkylating Agent):** This reagent provides the desired hydroxyethyl group. The chlorine atom serves as a good leaving group, and the hydroxyl group is unreactive under the chosen conditions.

- Base (e.g.,  $K_2CO_3$ ,  $NaHCO_3$ ): A non-nucleophilic base is crucial. The secondary amine on N-methyl-4-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the para-nitro group.<sup>[5]</sup> The base deprotonates the amine, generating a more potent nucleophilic anion and also neutralizes the HCl byproduct formed during the reaction.<sup>[1]</sup>
- Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.<sup>[5]</sup>

## Diagram of Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-(Methyl(4-nitrophenyl)amino)ethanol**.

## Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established N-alkylation methodologies for nitroanilines.[1][5] Researchers should perform initial small-scale trials to optimize conditions.

#### Part A: Synthesis of N-methyl-4-nitroaniline (Precursor)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitroaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol.
- **Methylation:** Add methyl iodide (1.2 eq.) dropwise to the stirred suspension.
- **Reaction:** Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling, filter the solid inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure N-methyl-4-nitroaniline as a yellow-orange solid.[3][4]

#### Part B: Synthesis of **2-(Methyl(4-nitrophenyl)amino)ethanol**

- **Reaction Setup:** In a well-ventilated fume hood, charge a round-bottom flask with N-methyl-4-nitroaniline (1.0 eq.), sodium bicarbonate (1.2 eq.), and dimethylformamide (DMF).
- **Addition of Alkylating Agent:** To the stirred mixture, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-100°C. Stir vigorously for 12-24 hours. The reaction should be monitored by TLC to track the consumption of the starting material.
- **Quenching and Extraction:** Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil or solid should be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

## Section 3: Analytical Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required. This constitutes a self-validating system where orthogonal methods confirm the molecular structure.

Technique	Purpose	Expected Observations
<sup>1</sup> H NMR	Structural confirmation and purity	Aromatic protons in the 7-8 ppm range (two doublets), a singlet for the N-methyl group, and triplets for the two CH <sub>2</sub> groups of the hydroxyethyl chain. The integration of peaks should correspond to the proton count.
<sup>13</sup> C NMR	Carbon skeleton confirmation	Peaks corresponding to the aromatic carbons, the N-methyl carbon, and the two carbons of the hydroxyethyl group.
FT-IR	Functional group identification	Characteristic stretches for O-H (broad, ~3400 cm <sup>-1</sup> ), aromatic C-H, C=C (aromatic), and strong asymmetric/symmetric stretches for the N-O bonds of the nitro group (~1500 and ~1340 cm <sup>-1</sup> ).
Mass Spec (LC-MS)	Molecular weight verification	A parent ion peak [M+H] <sup>+</sup> corresponding to a mass of 197.20 m/z.
HPLC	Purity assessment	A single major peak under optimized conditions, allowing for quantification of purity (e.g., >98%).

## Section 4: Applications in Research and Development

While specific applications for **2-(Methyl(4-nitrophenyl)amino)ethanol** are not extensively documented, its structure makes it a valuable intermediate for synthesizing more complex target molecules.

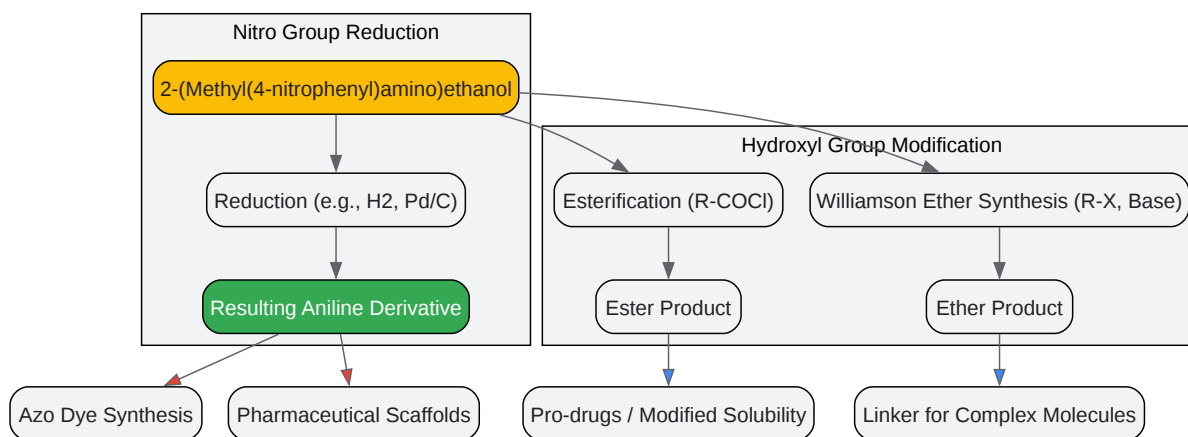
## Role as a Chemical Intermediate

The compound's bifunctionality (a nucleophilic hydroxyl group and a reducible nitro group) allows for sequential and selective modifications.

- **Dye and Pigment Synthesis:** The nitroaniline chromophore is a common feature in disperse dyes. The nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes.
- **Pharmaceutical Synthesis:** Nitroaromatic compounds are precursors to anilines, which are ubiquitous in medicinal chemistry. The hydroxyl group offers a site for esterification or etherification to attach other pharmacophores or modify solubility.
- **Materials Science:** The structure is related to nonlinear optical (NLO) materials, where push-pull systems (electron-donating amino group and electron-withdrawing nitro group) are common motifs.<sup>[3]</sup>

## Diagram of Potential Synthetic Utility





[Click to download full resolution via product page](#)

Caption: Synthetic pathways leveraging the functional groups of the title compound.

## Section 5: Safety, Handling, and Storage

Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is based on data for structurally similar compounds and should be treated as a guideline. A substance-specific Safety Data Sheet (SDS) must be consulted.

### GHS Hazard Classification (Predicted)

Hazard Class	Statement
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Sensitization	May cause an allergic skin reaction.
Eye Irritation	May cause serious eye irritation.
Aquatic Toxicity	May be harmful to aquatic life with long-lasting effects.

## Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment:
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Use nitrile or other chemical-resistant gloves.
  - Body Protection: Wear a flame-retardant lab coat.
- Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

## Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

## Section 6: References

- BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis. Retrieved from BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. Retrieved from BenchChem Technical Support.
- PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methyl-4-nitroaniline | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. What is N-Methyl-4-nitroaniline?\_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Section 1: Core Compound Identification and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181412#2-methyl-4-nitrophenyl-amino-ethanol-cas-number\]](https://www.benchchem.com/product/b181412#2-methyl-4-nitrophenyl-amino-ethanol-cas-number)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)